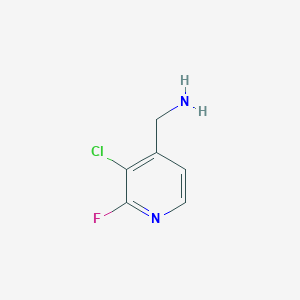(3-CHLORO-2-FLUOROPYRIDIN-4-YL)METHANAMINE
CAS No.: 1149588-74-8
Cat. No.: VC6172580
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1149588-74-8 |
|---|---|
| Molecular Formula | C6H6ClFN2 |
| Molecular Weight | 160.58 |
| IUPAC Name | (3-chloro-2-fluoropyridin-4-yl)methanamine |
| Standard InChI | InChI=1S/C6H6ClFN2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H,3,9H2 |
| Standard InChI Key | QIRULNRWFDIVFZ-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1CN)Cl)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s core structure consists of a pyridine ring system with three substituents:
-
Chlorine atom at position 3
-
Fluorine atom at position 2
-
Methanamine group (-CH₂NH₂) at position 4
This substitution pattern creates a polar yet lipophilic molecule, as evidenced by its calculated partition coefficient (LogP = 0.66) and polar surface area (38.91 Ų) . The spatial arrangement of halogens and the amine group influences its electronic properties, with the fluorine atom inductively withdrawing electron density and the chlorine atom contributing steric bulk.
Physicochemical Properties
Thermodynamic Parameters
Key physical properties derived from experimental and computational studies include:
The relatively high boiling point and low vapor pressure indicate strong intermolecular interactions, likely due to hydrogen bonding capabilities of the primary amine and dipole-dipole interactions from halogen substituents.
Solubility and Reactivity
-
Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to hydrophobic aromatic and halogenated components .
-
Organic Solvents: Miscible with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), showing solubility >50 mg/mL .
-
Chemical Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the C-F bond (bond dissociation energy ≈ 485 kJ/mol) .
Synthetic Considerations
Industrial-Scale Production Challenges
Key manufacturing hurdles involve:
-
Regioselectivity Control: Ensuring proper positioning of Cl and F atoms during halogenation steps.
-
Amine Protection: Use of tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during synthesis .
-
Purification: Requires gradient elution chromatography due to similar polarities of reaction byproducts .
Research Gaps and Future Directions
-
Synthetic Methodology: Need for optimized routes with improved atom economy and reduced purification steps.
-
Biological Screening: Priority areas include:
-
α4β2-nAChR binding assays
-
Cytotoxicity profiling against NCI-60 cancer cell lines
-
In vivo pharmacokinetic studies in rodent models
-
-
Computational Modeling: Molecular dynamics simulations to predict binding modes with therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume